molecular formula C15H29O10P3 B1236296 Farnesyl triphosphate

Farnesyl triphosphate

Cat. No. B1236296
M. Wt: 462.31 g/mol
InChI Key: QIOOKVHMPPJVHS-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl triphosphate is a polyprenol triphosphate where the polyprenol component is farnesol. It is a conjugate acid of a farnesyl triphosphate(3-).

Scientific Research Applications

Applications in Enzyme Studies and Drug Design

Photoactive Analogs of Farnesyl Triphosphate Farnesyl triphosphate (FPP) serves as a significant metabolic intermediate in the biosynthesis of various molecules such as sesquiterpenes and cofactor side chains. Enzymes using FPP are targets for drug design due to their involvement in semisynthesis of drugs. Photoactive analogs of FPP have been beneficial in identifying enzymes that use FPP as a substrate. These experiments have employed photocrosslinking groups like aryl azides, diazotrifluoropropionates, and benzophenones to study the interaction of FPP with enzymes, providing insights into potential therapeutic targets (Vervacke, Wang, & Distefano, 2013).

Applications in Biochemical Studies

Phosphorylation by Nm23 Proteins/Nucleoside Diphosphate Kinases Nm23 proteins/nucleoside diphosphate kinases, known for their role in suppressing tumor metastasis and influencing cellular differentiation, can phosphorylate farnesyl pyrophosphates to triphosphates. Cells with elevated levels of Nm23-H1 showed increased amounts of farnesyl triphosphate, suggesting its existence in vivo. This phosphorylation could affect isoprenoid metabolism, possibly altering the biological effects of these proteins (Wagner & Vu, 2000).

Applications in Molecular Biology and Genetic Engineering

Molecular Cloning and Characterization of Farnesyl Pyrophosphate Synthase Studies have focused on cloning and characterizing enzymes like farnesylpyrophosphate synthase (FPS) from various organisms, highlighting their role in synthesizing farnesyl pyrophosphate, a precursor for terpenes and terpenoids. These studies often explore the expression patterns, substrate specificity, and potential regulatory roles of FPS in different organisms, laying the foundation for synthetic biology and metabolic engineering applications (Zhao et al., 2015).

Applications in Bioengineering and Production

Production of Sesquiterpenoid Alcohol in E. coli Research has demonstrated the ability to engineer Escherichia coli to produce compounds like farnesol, a sesquiterpenoid alcohol, by constructing a farnesol biosynthesis pathway. This involves overexpression of enzymes and pathway components to enable the production of industrially and medically important compounds (Wang, Park, Choi, & Kim, 2016).

properties

Product Name

Farnesyl triphosphate

Molecular Formula

C15H29O10P3

Molecular Weight

462.31 g/mol

IUPAC Name

[hydroxy(phosphonooxy)phosphoryl] [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

InChI

InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/b14-9+,15-11+

InChI Key

QIOOKVHMPPJVHS-YFVJMOTDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)OP(=O)(O)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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